molecular formula C27H19ClN2O2S2 B304560 [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone

カタログ番号 B304560
分子量: 503 g/mol
InChIキー: LIYUFAKEEQPMRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in the treatment of various types of cancer. In

作用機序

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone is a selective, reversible inhibitor of BTK. BTK is a cytoplasmic tyrosine kinase that plays a critical role in the proliferation and survival of B cells and other immune cells. By inhibiting BTK, [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone blocks the downstream signaling pathways that are activated by BTK, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. In addition, [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

実験室実験の利点と制限

One of the advantages of [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone is its selectivity for BTK, which reduces the potential for off-target effects. Another advantage is its reversible binding to BTK, which allows for rapid clearance from the body and reduces the potential for long-term toxicity. However, one limitation of [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the study of [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone. One direction is the exploration of its potential therapeutic applications in combination with other anti-cancer drugs. Another direction is the investigation of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosing and administration schedule for [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone in clinical settings.

合成法

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 2,3-dibromothiophene to form 2,3-dibromo-4-chloroaniline. This intermediate is then reacted with 8-bromo-5,6-dihydrodithieno[2,3-b:2',3'-d]pyridine-4(3H)-one to form the desired product, [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone.

科学的研究の応用

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone has been studied for its potential therapeutic applications in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the growth and survival of cancer cells. In preclinical studies, [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone has demonstrated significant anti-tumor activity and has shown synergistic effects when used in combination with other anti-cancer drugs.

特性

製品名

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone

分子式

C27H19ClN2O2S2

分子量

503 g/mol

IUPAC名

[12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C27H19ClN2O2S2/c1-32-17-8-4-15(5-9-17)25(31)26-23(29)22-21(14-2-6-16(28)7-3-14)19-10-11-20-18(12-13-33-20)24(19)30-27(22)34-26/h2-9,12-13H,10-11,29H2,1H3

InChIキー

LIYUFAKEEQPMRL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(C5=C(CC4)SC=C5)N=C3S2)C6=CC=C(C=C6)Cl)N

正規SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4C(=C3C5=CC=C(C=C5)Cl)CCC6=C4C=CS6)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。